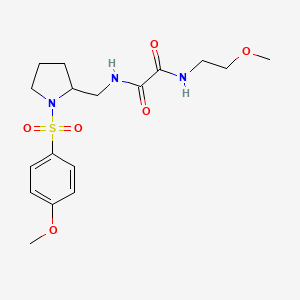
N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O6S and its molecular weight is 399.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure and Conformation Analysis
Research on solvated derivatives similar to N1-(2-methoxyethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provides insights into their crystal structure and molecular conformation. These compounds, synthesized and evaluated for potential antineoplastic properties, exhibit unique crystal structures and are of interest due to their biological activity potential. The study by Banerjee et al. (2002) emphasizes the importance of conformational analysis in understanding the biological interactions of such compounds (Banerjee et al., 2002).
Coordination Chemistry and Metal Complex Formation
Research into compounds with structural similarities, involving coordination chemistry, reveals the potential of these molecules to form complex structures with metals. For instance, studies by Bermejo et al. (2000) on the coordination and rearrangement of sulfonamido-pyridine and -benzene derivatives with nickel centers highlight the capacity of such compounds to engage in complex chemical interactions, potentially relevant for catalysis and material science applications (Bermejo et al., 2000).
Synthesis and Characterization of Derivatives
The development and synthesis of novel derivatives containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups, as explored by Markitanov et al. (2016), provide a foundation for the synthesis of complex molecules with varied functional groups. These studies contribute to the broader understanding of synthetic pathways and the physicochemical properties of such derivatives, which are crucial for their application in medicinal chemistry and material science (Markitanov et al., 2016).
Radiolabelling and Imaging Applications
The development of radiolabelled compounds, such as [11C]L-159,884, for angiotensin II, AT1 receptor imaging, demonstrates the potential application of these derivatives in biomedical imaging. Such studies, as conducted by Hamill et al. (1996), are pivotal in advancing diagnostic techniques, particularly in understanding receptor-ligand interactions in vivo, offering insights into the physiological roles and therapeutic targeting of receptors (Hamill et al., 1996).
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-25-11-9-18-16(21)17(22)19-12-13-4-3-10-20(13)27(23,24)15-7-5-14(26-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRWBUIPAJFOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole](/img/structure/B2395182.png)
![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)
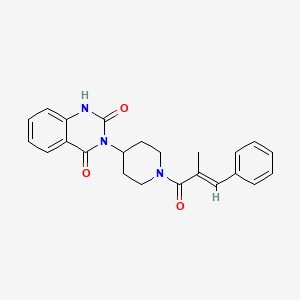

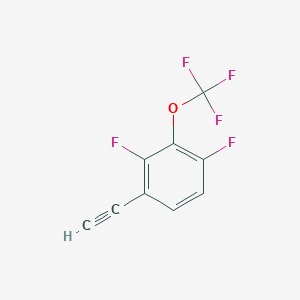
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)
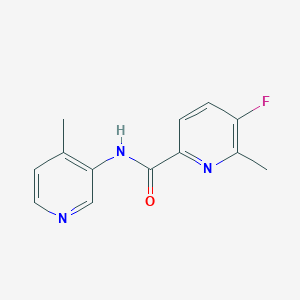
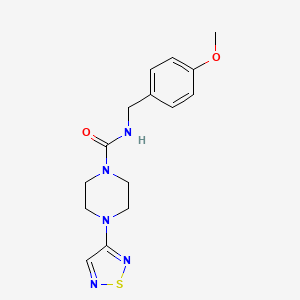
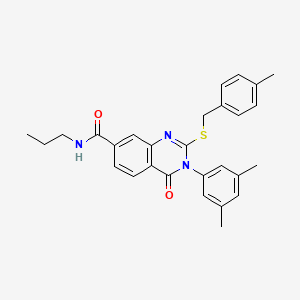
![3-[(2-Methylpropane)sulfonyl]aniline](/img/structure/B2395195.png)


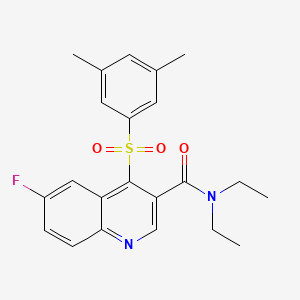
![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)